2-Methyl-3-(2-phenylhydrazinyl)quinoxaline
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Overview
Description
2-Methyl-3-(2-phenylhydrazinyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2-phenylhydrazinyl)quinoxaline typically involves the condensation of 2-methylquinoxaline with phenylhydrazine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. One common method involves the use of acetic acid as a solvent and heating the reaction mixture to reflux .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(2-phenylhydrazinyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Substitution reactions can introduce various substituents onto the quinoxaline ring, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: This compound has shown promising antibacterial, antifungal, and antiviral activities.
Medicine: It is being investigated for its potential use in the treatment of cancer, infectious diseases, and neurological disorders.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-phenylhydrazinyl)quinoxaline involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Quinoxaline: The parent compound, which serves as a basis for the synthesis of various derivatives.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Phthalazine: A structurally related compound with potential therapeutic applications.
Uniqueness: 2-Methyl-3-(2-phenylhydrazinyl)quinoxaline stands out due to its unique structural features, which confer distinct biological activities and potential therapeutic benefits. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility and applicability in scientific research .
Properties
IUPAC Name |
1-(3-methylquinoxalin-2-yl)-2-phenylhydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-11-15(19-18-12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-11/h2-10,18H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFSRIOYSFTORO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1NNC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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